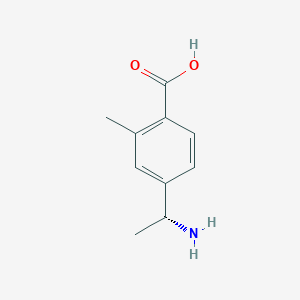
(R)-4-(1-Aminoethyl)-2-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1R)-1-Aminoethyl]-2-methylbenzoic acid is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a methyl-substituted benzene ring. It is a chiral molecule, meaning it has non-superimposable mirror images, which can exist as enantiomers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1R)-1-aminoethyl]-2-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methylbenzoic acid.
Formation of Intermediate: The 2-methylbenzoic acid undergoes a Friedel-Crafts acylation reaction to introduce an acyl group at the para position.
Reduction: The acyl group is then reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Amination: The alcohol is converted to an amine through a substitution reaction with ammonia or an amine source.
Resolution of Enantiomers: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques.
Industrial Production Methods: Industrial production of 4-[(1R)-1-aminoethyl]-2-methylbenzoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: 4-[(1R)-1-nitroethyl]-2-methylbenzoic acid.
Reduction: 4-[(1R)-1-aminoethyl]-2-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4-[(1R)-1-aminoethyl]-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 4-[(1R)-1-aminoethyl]-2-methylbenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function.
Pathways Involved: The compound can modulate enzymatic activities and receptor functions, leading to changes in cellular signaling pathways
相似化合物的比较
4-[(1S)-1-aminoethyl]-2-methylbenzoic acid: The enantiomer of the compound with similar chemical properties but different biological activities.
4-(aminomethyl)benzoic acid: A structurally related compound with an amino group directly attached to the benzene ring
Uniqueness: 4-[(1R)-1-aminoethyl]-2-methylbenzoic acid is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds .
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
4-[(1R)-1-aminoethyl]-2-methylbenzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-6-5-8(7(2)11)3-4-9(6)10(12)13/h3-5,7H,11H2,1-2H3,(H,12,13)/t7-/m1/s1 |
InChI 键 |
QGQWJUWDKKLZLF-SSDOTTSWSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)[C@@H](C)N)C(=O)O |
规范 SMILES |
CC1=C(C=CC(=C1)C(C)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















